molecular formula C3H5BF3K B1592627 Potassium allyltrifluoroborate CAS No. 233664-53-4

Potassium allyltrifluoroborate

Cat. No. B1592627
M. Wt: 147.98 g/mol
InChI Key: TVPZAMJXLCDMIT-UHFFFAOYSA-N
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Description

Potassium allyltrifluoroborate is a chemical compound with the empirical formula C3H5BF3K . It is a solid substance that is used in various chemical reactions .


Synthesis Analysis

Potassium allyltrifluoroborate can be synthesized from allyl alcohols. These are regio- and stereoselectively converted to allyl boronic acids and subsequently to trifluoro (allyl)borates with tetrahydroxy diboron. This process yields high isolated yields using palladium pincer-complex catalysis .


Molecular Structure Analysis

The molecular formula of Potassium allyltrifluoroborate is C3H5BF3K, and it has an average mass of 147.976 Da .


Chemical Reactions Analysis

Potassium allyltrifluoroborate is involved in various chemical reactions. For instance, it is used in the allylation of aldehydes and ketones. Allyl alcohols are converted to allyl boronic acids and then to trifluoro (allyl)borates with tetrahydroxy diboron using palladium pincer-complex catalysis .


Physical And Chemical Properties Analysis

Potassium allyltrifluoroborate is a solid substance. It has a molecular weight of 147.98 and its melting point is greater than 300°C .

Scientific Research Applications

Mild Double Allylboration Reactions

Potassium allyltrifluoroborate is used in double allylboration reactions of nitriles and acid anhydrides. This process forms bis-allyl amines and esters. The method is notable for being mild, chemoselective, and metal-free, utilizing a stable potassium organotrifluoroborate reagent (Ramadhar, Bansagi, & Batey, 2013).

Cross-Coupling Reaction in Aqueous Media

Potassium allyltrifluoroborate is also involved in the cross-coupling reaction with organic chlorides in aqueous media. This process, catalyzed by an oxime-derived palladacycle, is significant for being conducted under phosphine-free conditions (Alacid & Nájera, 2008).

Allylation and Diastereoselective Synthesis

The compound is utilized in the allylation and diastereoselective syn or anti-crotylation of N-toluenesulfonylimines. It produces homoallylic amines with high yields and excellent diastereoselectivity, highlighting its stability in air and moisture (Li & Batey, 2004).

Isomerization of Allylrhodium Intermediates

In a study, allylrhodium species generated from potassium allyltrifluoroborates underwent isomerization, reacting with cyclic imines to produce complex products. This application is notable for its high enantioselectivity (Hepburn & Lam, 2014).

Ultrasound-Promoted Synthesis

The use of ultrasound irradiation to promote the allylation of aldehydes with potassium allyltrifluoroborates is another significant application. This method is advantageous for its minimal use of solvents and the absence of additional catalysts or promoters, yielding products at room temperature without further purification (Freitas et al., 2014).

Synthesis of Allyl Sulfones

Potassium allyltrifluoroborates undergo a bora-ene reaction with sulfur dioxide to produce sulfinyloxy-trifluoroborates, which are then alkylated to produce sulfones. This method is notable for its high yield and the ability to transform potassium allyltrifluoroborates into allyl sulfones (Stikute, Lugiņina, & Turks, 2017).

Future Directions

Potassium allyltrifluoroborate has been proven to be a good option to replace allylboronic acids and allylboronate esters in allylation reactions. These compounds are stable, easy to handle, compatible with several functional groups, and can be stored for a long time . Future research may continue to explore its potential uses and benefits in various chemical reactions.

properties

IUPAC Name

potassium;trifluoro(prop-2-enyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPZAMJXLCDMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635395
Record name Potassium trifluoro(prop-2-en-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium allyltrifluoroborate

CAS RN

233664-53-4
Record name Potassium trifluoro(prop-2-en-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium Allyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
TR Couto, JCR Freitas, IH Cavalcanti, RA Oliveira… - Tetrahedron, 2013 - Elsevier
The use of the commercially available resin Amberlyst-15 as catalyst for allylation of aldehydes by potassium allyltrifluoroborate is described. The method features the use of a …
Number of citations: 19 www.sciencedirect.com
JF Silva, J AC Lima, J JR de Freitas… - Letters in Organic …, 2016 - ingentaconnect.com
… The aim of this paper to describe a methodology based on the use of potassium allyltrifluoroborate for the synthesis of homoallylic alcohols using water as a co-solvent and under mild …
Number of citations: 9 www.ingentaconnect.com
S Alam - 2009 - search.proquest.com
… Next, attempts were made to establish a suitable method for allylation reaction by carrying out cross-coupling reactions between the potassium allyltrifluoroborate (68) with aryl halides …
Number of citations: 2 search.proquest.com
F Nowrouzi, J Janetzko, RA Batey - Organic Letters, 2010 - ACS Publications
… method for the chemo- and diastereoselective allylation of α,β-epoxy ketones has been developed by using the convenient air and moisture stable reagent potassium allyltrifluoroborate…
Number of citations: 37 pubs.acs.org
RA Batey, AN Thadani, DV Smil, AJ Lough - Synthesis, 2000 - thieme-connect.com
… We now report the use of other Lewis acid catalysts, and the reaction of potassium allyltrifluoroborate with aldehydes bearing a- or b-stereocentres. … Potassium Allyltrifluoroborate …
Number of citations: 89 www.thieme-connect.com
A Stikute, J Lugiņina, M Turks - Tetrahedron Letters, 2017 - Elsevier
… Commercially available potassium allyltrifluoroborate (1) readily reacts with sulfur dioxide at -78 C to give potassium 3-((allylsulfinyl)oxy)trifluoroborate (2) (Scheme 1). Sulfur dioxide …
Number of citations: 13 www.sciencedirect.com
DV Smil - 2001 - library-archives.canada.ca
… In a process promoted equally well by catalytic and stoichiometric quantities of boron trifluoride-diethyl etherate (BF3· OEt2), potassium allyltrifluoroborate was found to add efficiently to …
Number of citations: 2 library-archives.canada.ca
F Nowrouzi, AN Thadani, RA Batey - Organic letters, 2009 - ACS Publications
Two convenient highly diastereoselective protocols for the allylation and crotylation of ketones using practical, air- and water-stable potassium allyl and crotyltrifluoroborate salts have …
Number of citations: 88 pubs.acs.org
M Kublicki, K Durka, T Kliś - Tetrahedron Letters, 2018 - Elsevier
… perfluoroalkyl iodides with potassium allyltrifluoroborate in the … It should be noted that potassium allyltrifluoroborate is inert to … to potassium allyltrifluoroborate in the presence of …
Number of citations: 8 www.sciencedirect.com
I Suzuki, N Esumi, M Yasuda - Asian Journal of Organic …, 2016 - Wiley Online Library
… Based on mechanistic studies, the cation exchange between potassium allyltrifluoroborate and Bu 4 NF proceeded to generate KF. The generated KF or CsF acts as a Lewis acid to …
Number of citations: 21 onlinelibrary.wiley.com

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